molecular formula C20H24ClNO3 B6490154 1-{4-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propoxy]phenyl}ethan-1-one hydrochloride CAS No. 1177966-31-2

1-{4-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propoxy]phenyl}ethan-1-one hydrochloride

Cat. No.: B6490154
CAS No.: 1177966-31-2
M. Wt: 361.9 g/mol
InChI Key: OCBXDJOUSNVYGX-UHFFFAOYSA-N
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Description

1-{4-[2-Hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propoxy]phenyl}ethan-1-one hydrochloride is a synthetic organic compound characterized by a tetrahydroisoquinoline moiety linked via a hydroxypropoxy group to a phenylacetophenone core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. The tetrahydroisoquinoline group may confer affinity for neurotransmitter receptors, while the hydroxypropoxy and acetylphenyl groups influence lipophilicity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs sharing key pharmacophores, such as hydroxypropoxy linkages, aromatic systems, or tetrahydroisoquinoline derivatives.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Pharmacological Target Solubility/Stability
Target Compound (Hydrochloride salt) ~407.9* Tetrahydroisoquinoline, hydroxypropoxy, acetylphenyl Hypothesized: GPCRs, ion channels Enhanced solubility (HCl salt), stable at <60% RH
Propafenone Hydrochloride 339.43 Hydroxypropoxy, propenone, propylamino Na⁺/K⁺ channels (antiarrhythmic) Moderate solubility (HCl salt)
1-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethan-1-one 175.2 Tetrahydroisoquinoline, acetyl Unknown (discontinued) Poor stability (discontinued)
CGP12177A 275.3 Hydroxypropoxy, benzimidazolone, tert-butylamino β-Adrenergic receptors High lipophilicity
L748337 ~600* Sulfonamide, hydroxypropoxy, phenyl GPCRs (e.g., chemokine receptors) Moderate solubility (sulfonamide)

*Estimated based on molecular formula.

Key Findings:

Structural Analogues with Tetrahydroisoquinoline: The discontinued compound 1-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethan-1-one shares the tetrahydroisoquinoline-acetyl backbone but lacks the hydroxypropoxy-phenyl group. Its discontinuation may reflect instability or insufficient bioactivity, underscoring the importance of the target compound’s additional substituents for stability and receptor engagement .

Antiarrhythmic Agents: Propafenone Hydrochloride and its Related Compound B (a propenone derivative) share the hydroxypropoxy-phenyl motif but differ in their amine substituents (propylamino vs. tetrahydroisoquinoline). This distinction likely alters receptor specificity: Propafenone targets cardiac ion channels, whereas the target compound’s tetrahydroisoquinoline moiety may favor neurotransmitter receptors .

GPCR-Targeting Compounds: CGP12177A and L748337 include hydroxypropoxy groups but feature distinct heterocycles (benzimidazolone, sulfonamide). These differences influence selectivity; for example, CGP12177A’s tert-butylamino group enhances β-adrenergic receptor binding, while L748337’s sulfonamide improves solubility .

Physicochemical Properties :

  • The target compound’s hydrochloride salt improves aqueous solubility compared to neutral analogs like CGP12177A. Its storage requirements (<60% relative humidity) align with USP standards for hygroscopic compounds .

Properties

IUPAC Name

1-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3.ClH/c1-15(22)16-6-8-20(9-7-16)24-14-19(23)13-21-11-10-17-4-2-3-5-18(17)12-21;/h2-9,19,23H,10-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBXDJOUSNVYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(CN2CCC3=CC=CC=C3C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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